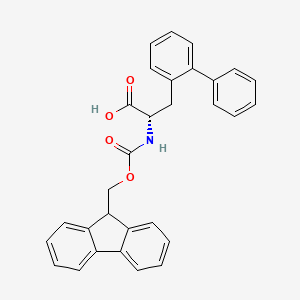

N-Fmoc-3-(2-biphenylyl)-L-alanine

描述

Significance of Non-Proteinogenic Amino Acids in Peptide Science

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard protein-building blocks encoded by the universal genetic code. nih.gov The introduction of NPAAs into peptide chains is a powerful strategy in medicinal chemistry and peptide science to enhance the therapeutic properties of peptides. nih.govexlibrisgroup.comnih.gov Peptides composed solely of natural amino acids often suffer from poor metabolic stability, as they are readily recognized and degraded by enzymes. nih.govexlibrisgroup.com The incorporation of NPAAs can significantly improve a peptide's stability, potency, permeability, and bioavailability. nih.govexlibrisgroup.comnih.gov These synthetic amino acids can induce specific secondary structures, such as turns and helices, and provide novel side-chain functionalities for further chemical modification. nih.gov With over 800 known natural NPAAs and thousands of synthetic variations, the possibilities for creating new peptide-based drugs with improved pharmacokinetic profiles are vast. taylorandfrancis.com

Overview of N-Fmoc-3-(2-biphenylyl)-L-alanine as a Key Building Block in Peptide Synthesis

This compound is a prime example of a non-proteinogenic amino acid derivative designed for use in peptide synthesis. researchgate.net The "Fmoc" (fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the amine functionality of the amino acid, which is a cornerstone of modern solid-phase peptide synthesis (SPPS). nih.gov The biphenyl (B1667301) side chain of this particular alanine (B10760859) derivative is a bulky, hydrophobic group that can influence the conformation of the resulting peptide. This structural feature is particularly useful for mimicking or disrupting protein-protein interactions, a key strategy in the development of new therapeutic agents. The L-configuration indicates the specific stereochemistry of the amino acid, which is crucial for its biological activity.

Historical Context and Evolution of Biphenylalanine Derivatives in Chemical Synthesis

The use of unnatural amino acids in peptide chemistry has a rich history, evolving from simple modifications to the complex and diverse building blocks available today. Biphenylalanine derivatives, a class of aromatic amino acids, have been of particular interest due to their ability to introduce conformational rigidity and to act as surrogates for phenylalanine or tryptophan in peptide sequences. The synthesis of these derivatives has progressed from classical methods, which often involved harsh conditions and resulted in low yields, to more sophisticated and efficient enzymatic and metal-catalyzed approaches. nih.govnih.gov The development of Fmoc-protected biphenylalanine derivatives has been a significant advancement, allowing for their seamless integration into automated solid-phase peptide synthesis protocols and expanding their application in the creation of novel peptide-based materials and therapeutics. nih.gov

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C30H25NO4 | calpaclab.com |

| Molecular Weight | 463.533 g/mol | calpaclab.com |

| CAS Number | 1260592-50-4 | calpaclab.com |

Applications in Research

The unique structural characteristics of this compound make it a valuable tool in various research areas.

| Application Area | Description |

| Peptide Synthesis | Serves as a key building block in solid-phase peptide synthesis (SPPS) to create peptides with modified structures and functions. researchgate.netnih.gov |

| Drug Discovery | Utilized in the design and synthesis of peptidomimetics and other small molecules with potential therapeutic applications. nih.govchemimpex.com |

| Materials Science | Incorporated into self-assembling peptide systems to create novel biomaterials with specific structural and mechanical properties. acs.org |

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-phenylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO4/c32-29(33)28(18-21-12-4-5-13-22(21)20-10-2-1-3-11-20)31-30(34)35-19-27-25-16-8-6-14-23(25)24-15-7-9-17-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWTWJBBUVERRZ-NDEPHWFRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for N Fmoc 3 2 Biphenylyl L Alanine

Stereoselective Synthesis of Biphenylylalanine Scaffolds

The creation of unnatural amino acids, such as biphenylylalanine, with precise stereocontrol is a significant area of chemical synthesis. nih.govnih.gov These amino acids are valuable as building blocks for peptidomimetics and other biologically active molecules. nih.govarizona.edu The primary challenge lies in establishing the desired stereocenter, in this case, the L-configuration at the alpha-carbon.

Various asymmetric synthesis strategies have been developed to produce enantiomerically pure unnatural amino acids:

Catalytic Asymmetric Synthesis: This approach uses chiral catalysts to control the stereochemical outcome of a reaction. For instance, the asymmetric synthesis of α-amino acids can be achieved through methods like photoredox-mediated C–O bond activation in the presence of a chiral N-sulfinyl imine radical acceptor. nih.govrsc.org Another powerful method involves the use of enzymes, such as D-amino acid transaminases, which can produce optically pure D-amino acids from prochiral ketones with high efficiency and stereoselectivity. mdpi.com While focused on D-amino acids, similar enzymatic strategies can be envisioned or adapted for L-isomers.

Chiral Auxiliaries: This classic method involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the stereoselective formation of the desired product. After the key stereocenter is set, the auxiliary is removed.

Resolution: In this method, a racemic mixture of the amino acid is produced and then separated into its constituent enantiomers, often through the formation of diastereomeric salts with a chiral resolving agent.

For the biphenylylalanine scaffold specifically, methods for creating biaryl compounds are relevant. Copper-catalyzed enantioselective sulfur-arylation has been shown to create axially chiral biaryl structures, demonstrating a pathway to control chirality in complex aromatic systems. chemrxiv.org The synthesis of the core 3-(2-biphenylyl)-L-alanine structure requires a robust method that can introduce the bulky biphenyl (B1667301) group adjacent to the stereogenic center with high fidelity.

Fmoc-Protection Strategy in Amino Acid Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS) to temporarily block the N-terminus of an amino acid. numberanalytics.comwikipedia.orggenscript.com This strategy is essential to prevent self-polymerization and ensure that amino acids are added sequentially in the correct order. altabioscience.com

Protection Mechanism: The Fmoc group is typically introduced by reacting the amino acid's free amino group with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu). numberanalytics.comwikipedia.orgtotal-synthesis.com The reaction, often performed under basic conditions (e.g., sodium bicarbonate), forms a stable carbamate (B1207046) linkage. total-synthesis.com

Deprotection Mechanism: A key advantage of the Fmoc group is its selective removal under mild basic conditions, which leaves acid-labile side-chain protecting groups and the peptide-resin linkage intact. wikipedia.orggenscript.comfiveable.me The deprotection is an E1cB elimination reaction initiated by a base, most commonly a secondary amine like piperidine (B6355638) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). fiveable.mescholaris.ca

The base abstracts the acidic proton on the fluorenyl ring system. springernature.comnih.gov

This is followed by a β-elimination that cleaves the carbamate bond, releasing the free amine of the peptide and the highly reactive dibenzofulvene (DBF) intermediate. springernature.comnih.gov

The excess amine used for deprotection traps the DBF to form a stable adduct, which is then washed away. altabioscience.comspringernature.com

The progress of the deprotection can be monitored by UV spectroscopy due to the characteristic absorbance of the dibenzofulvene-piperidine adduct. scholaris.ca

Table 1: Common Fmoc Deprotection Cocktails in SPPS This interactive table shows various reagent combinations used for the removal of the Fmoc protecting group. scholaris.caspringernature.com

| Reagent Cocktail | Concentration | Solvent | Typical Reaction Time |

| Piperidine | 20-30% | DMF | 10 min |

| Piperidine | 55% | DMF | 20 min |

| Piperidine | 20-23% | NMP | 10-18 min |

| Piperidine | 30% | Toluene-DMF (1:1) | 11 min |

| Diethylamine + Lewis Acid | Varies | CH2Cl2 | Varies |

Note: NMP (N-methylpyrrolidone), DMF (N,N-dimethylformamide)

Advanced Coupling Reagents and Techniques for N-Fmoc-3-(2-biphenylyl)-L-alanine Incorporation

Incorporating sterically hindered amino acids like this compound into a growing peptide chain presents a significant challenge. thieme.de The bulky biphenyl side chain can impede the approach of the activated carboxyl group to the free amine of the peptide-resin, requiring the use of highly efficient coupling reagents. omizzur.com

Standard carbodiimide (B86325) reagents like DCC and DIC, even with additives like 1-hydroxybenzotriazole (B26582) (HOBt), may be insufficient. peptide.com Therefore, more potent phosphonium (B103445) and aminium/uronium salt-based reagents are employed. sigmaaldrich.com These reagents convert the carboxylic acid into a highly reactive active ester, facilitating rapid peptide bond formation. sigmaaldrich.com

Key Coupling Reagents:

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used uronium salt coupling agent that reacts with the carboxylic acid to form an HOBt active ester. creative-peptides.comrsc.org It is generally more efficient than HOBt/carbodiimide systems. creative-peptides.com

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar to HBTU but based on the more reactive 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). peptide.comsigmaaldrich.com The pyridine (B92270) nitrogen in HOAt provides anchimeric assistance, making HATU one of the most effective reagents, especially for difficult couplings with sterically hindered amino acids. sigmaaldrich.com

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt reagent that is also highly effective and often used for hindered couplings and cyclization. omizzur.com

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt based on OxymaPure as the leaving group, reported to be a safer and highly efficient alternative to benzotriazole-based reagents. sigmaaldrich.com

Table 2: Comparison of Advanced Coupling Reagents This interactive table compares common coupling reagents used for challenging peptide synthesis. peptide.comsigmaaldrich.comcreative-peptides.com

| Reagent | Reagent Type | Key Advantage(s) | Considerations |

| HBTU | Aminium/Uronium Salt | High coupling efficiency, well-established. | Can cause guanidinylation of the free N-terminus if used in excess. peptide.com |

| HATU | Aminium/Uronium Salt | Very high reactivity, less racemization, excellent for hindered couplings. peptide.com | More expensive than HBTU; can also cause guanidinylation. peptide.com |

| PyBOP | Phosphonium Salt | Highly effective for hindered couplings and cyclization. omizzur.com | Byproducts can be more difficult to remove. |

| COMU | Aminium/Uronium Salt | High reactivity, non-explosive, safer alternative to HBTU/HATU. sigmaaldrich.com | Limited solution stability. sigmaaldrich.com |

Purification and Characterization Methodologies for this compound and its Peptide Conjugates

After synthesis, the crude peptide containing the this compound residue must be purified and its identity and structure confirmed. The crude product typically contains the target peptide along with impurities from incomplete reactions or side reactions. bachem.com

Purification Techniques: The standard and most powerful method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.com

Principle: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18-modified silica) is used with a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile, often containing 0.1% trifluoroacetic acid (TFA)). bachem.com

Process: The crude peptide mixture is loaded onto the column. A gradient is run, starting with a high concentration of the aqueous solvent and gradually increasing the concentration of the organic solvent. More polar impurities elute first, while the more hydrophobic target peptide and other nonpolar impurities are retained longer. bachem.com Fractions are collected and analyzed for purity, and those containing the pure product are pooled and lyophilized (freeze-dried). bachem.com

Characterization Methodologies: A suite of analytical techniques is used to confirm the purity, identity, and structure of the final peptide.

Table 3: Key Characterization Techniques for Peptides This interactive table outlines the primary methods used to analyze synthesized peptides.

| Technique | Purpose | Information Obtained |

| Analytical HPLC | Assess Purity | Determines the percentage purity of the peptide by separating it from residual impurities. resolvemass.ca |

| Mass Spectrometry (MS) | Confirm Identity & Mass | Provides highly accurate molecular weight determination, confirming the correct incorporation of all amino acids, including the biphenylylalanine residue. MS/MS can be used for sequencing. resolvemass.canih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determine 3D Structure & Conformation | Provides detailed information on the peptide's three-dimensional structure in solution, including backbone and side-chain conformations and dynamic interactions. resolvemass.canih.govtricliniclabs.com Specific experiments (COSY, TOCSY, NOESY) help assign resonances and determine spatial proximities between atoms. nih.govtricliniclabs.com |

| Amino Acid Analysis (AAA) | Confirm Composition | Quantifies the amino acid composition of the peptide after hydrolysis, verifying that the correct ratios of amino acids are present. resolvemass.ca |

| Circular Dichroism (CD) Spectroscopy | Analyze Secondary Structure | Used to determine the secondary structural elements of the peptide (e.g., α-helices, β-sheets) in solution. resolvemass.ca |

Integration into Peptide and Peptidomimetic Architectures

Solid-Phase Peptide Synthesis (SPPS) Utilizing N-Fmoc-3-(2-biphenylyl)-L-alanine

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, and the Fmoc (9-fluorenylmethoxycarbonyl) protecting group strategy is a widely adopted method. altabioscience.com The use of this compound in SPPS follows the standard iterative process of deprotection, coupling, and washing. altabioscience.compeptide.com

The synthesis begins with the attachment of the first amino acid to a solid resin support. peptide.com The N-terminus of this amino acid is protected by the Fmoc group, which is stable under the coupling conditions but can be readily removed by a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). peptide.comchempep.com Following the removal of the Fmoc group, the next amino acid in the sequence, in this case, this compound, is introduced. Its carboxyl group is activated using a coupling reagent to facilitate the formation of a peptide bond with the free amine of the resin-bound amino acid. altabioscience.com

Common coupling reagents used in conjunction with Fmoc-amino acids include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions. chempep.com This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. peptide.com The bulky biphenyl (B1667301) side chain of this compound may present steric challenges during the coupling step, potentially requiring optimized coupling conditions or longer reaction times to ensure complete incorporation.

Once the peptide chain is complete, it is cleaved from the resin support, and any side-chain protecting groups are removed, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). chempep.com The choice of resin is critical and depends on the desired C-terminal functionality of the final peptide. uci.edu For example, 2-chlorotrityl chloride resin is often used for preparing peptides with a C-terminal carboxylic acid. uci.edu

Table 1: Key Steps in SPPS with this compound

| Step | Description | Reagents |

| Resin Swelling | The solid support is swelled in a suitable solvent to make the reactive sites accessible. | DMF |

| Fmoc Deprotection | The Fmoc protecting group is removed from the N-terminus of the growing peptide chain. | 20% Piperidine in DMF |

| Amino Acid Activation & Coupling | The incoming this compound is activated and coupled to the deprotected N-terminus. | DCC/HOBt or other coupling agents |

| Washing | Excess reagents and byproducts are washed away. | DMF, Isopropanol (IPA) |

| Cleavage & Deprotection | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | TFA-based cleavage cocktail |

Solution-Phase Peptide Synthesis with this compound

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the synthesis of certain complex peptides or for large-scale production. nih.gov In solution-phase synthesis, the coupling and deprotection reactions are carried out in a homogenous solution, and the intermediate products are isolated and purified after each step.

The use of this compound in solution-phase synthesis follows the same fundamental principles of peptide bond formation. nih.gov The Fmoc group serves as the temporary N-terminal protecting group, and its removal is typically achieved with a secondary amine like piperidine. chempep.com The carboxyl group of the incoming Fmoc-amino acid is activated to facilitate coupling. One of the challenges in solution-phase synthesis is the potential for the product to be poorly soluble, which can complicate purification. nih.gov

Fragment condensation is a common strategy in solution-phase synthesis where smaller, protected peptide fragments are synthesized and then coupled together to form the final, larger peptide. nih.gov This approach can be advantageous for incorporating complex residues like 3-(2-biphenylyl)-L-alanine.

Design Principles for Peptidomimetics Incorporating Biphenylylalanine

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability and bioavailability. longdom.org The incorporation of non-natural amino acids like 3-(2-biphenylyl)-L-alanine is a key strategy in peptidomimetic design. longdom.org

A major limitation of natural peptides as therapeutic agents is their susceptibility to degradation by proteases. nih.gov The introduction of bulky, non-natural side chains like the biphenyl group of 3-(2-biphenylyl)-L-alanine can significantly enhance a peptide's resistance to proteolytic enzymes. This increased stability is attributed to steric hindrance, where the large side chain prevents the peptide from fitting into the active site of the protease. nih.gov By strategically placing this amino acid within a peptide sequence, researchers can protect susceptible peptide bonds from cleavage.

The conformation of a peptide is critical for its biological activity. The bulky biphenyl side chain of 3-(2-biphenylyl)-L-alanine can impose significant conformational constraints on the peptide backbone. nih.gov This restriction of flexibility can help to lock the peptide into a specific, bioactive conformation, which can lead to higher binding affinity for its target receptor. mdpi.com The introduction of such constraints can reduce the entropic penalty associated with binding, as the peptide does not need to adopt a specific conformation from a large ensemble of random coils. nih.gov The systematic variation of backbone covalent geometry is a known function of the conformation of backbone torsion angles. nih.gov

The design of peptidomimetics aims to improve not only stability but also bioactivity and selectivity. longdom.org The biphenyl group of 3-(2-biphenylyl)-L-alanine can participate in non-covalent interactions, such as hydrophobic and π-π stacking interactions, with the target receptor. These additional interactions can contribute to a higher binding affinity. By carefully positioning the biphenylylalanine residue within the peptide sequence, it is possible to optimize these interactions and enhance the selectivity of the peptide for its intended target over other receptors.

Cyclization Strategies for this compound Containing Peptides

Cyclization is a powerful strategy for improving the properties of peptides. nih.gov Cyclic peptides often exhibit increased stability, higher receptor affinity, and improved bioavailability compared to their linear counterparts. nih.gov The incorporation of this compound into cyclic peptide structures can further enhance these properties.

Several cyclization strategies can be employed for peptides containing this modified amino acid. Head-to-tail cyclization, where the N-terminus is linked to the C-terminus, is a common approach. nih.gov This can be achieved either in solution or on the solid support. On-resin cyclization is often preferred as the pseudo-dilution effect of the resin can minimize intermolecular side reactions. nih.gov

Other cyclization methods involve the side chains of the amino acids. For example, a peptide containing 3-(2-biphenylyl)-L-alanine could be cyclized through the formation of an amide bond between the side chains of two other amino acids in the sequence. The choice of cyclization strategy will depend on the desired size and conformation of the final cyclic peptide. The presence of the bulky biphenyl group can influence the preferred conformation of the cyclic peptide, which in turn can affect its biological activity. nih.gov

Conformational Analysis and Structural Characterization in Peptide Systems

Spectroscopic Methods for Conformational Elucidation

Spectroscopic techniques are invaluable for probing the conformational landscape of peptides in solution. These methods provide insights into the secondary structure, folding, and dynamics of peptides containing N-Fmoc-3-(2-biphenylyl)-L-alanine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution at atomic resolution. A variety of NMR experiments can be employed to elucidate the conformation of peptides containing this compound.

2D NMR Techniques : Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence), are fundamental for the sequential assignment of proton and carbon resonances within the peptide. This assignment is the first step towards a detailed structural analysis.

Variable-Temperature (VT) ¹H-NMR : VT-¹H-NMR studies can provide information on the presence and stability of intramolecular hydrogen bonds. By monitoring the temperature dependence of amide proton chemical shifts, it is possible to identify protons that are shielded from the solvent due to their involvement in hydrogen bonding, a key feature of stable secondary structures like helices and sheets.

| NMR Technique | Information Obtained | Relevance for this compound Peptides |

| 2D NMR (COSY, TOCSY, HSQC) | Through-bond correlations for resonance assignment. | Essential for assigning the complex proton and carbon spectra arising from the biphenyl (B1667301) group and the rest of the peptide. |

| VT-¹H-NMR | Identification of intramolecular hydrogen bonds. | Helps to determine the stability of secondary structures induced or influenced by the biphenylalanine residue. |

| ROESY | Through-space proton-proton distances up to ~5 Å. | Provides key distance restraints to define the conformation of the biphenyl side chain and its interaction with the peptide backbone. |

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution. By measuring the differential absorption of left and right circularly polarized light, CD spectra can provide characteristic signatures for α-helices, β-sheets, turns, and random coil conformations. The introduction of the bulky and chromophoric 2-biphenylyl group is expected to significantly influence the CD spectrum, potentially inducing a specific secondary structure or acting as a reporter for conformational changes.

Infrared (IR) spectroscopy, particularly in the amide I region (1600-1700 cm⁻¹), is sensitive to the secondary structure of peptides. The frequency of the amide I band, which arises primarily from the C=O stretching vibration of the peptide bond, is dependent on the hydrogen-bonding environment and the local geometry of the peptide backbone. Deconvolution of the amide I band can provide quantitative estimates of the different secondary structural elements within the peptide.

Computational Approaches to Conformational Analysis

Computational methods are powerful tools for exploring the conformational landscape of peptides and for refining structures determined by experimental methods.

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of peptides containing this compound in a simulated physiological environment. By solving Newton's equations of motion for the atoms of the peptide and the surrounding solvent, MD simulations can explore the conformational space accessible to the peptide over time. These simulations can reveal the preferred conformations of the biphenyl side chain, the stability of any secondary structures, and the nature of the interactions between the biphenyl group and the rest of the peptide. The results from MD simulations can be used to interpret experimental data from NMR and CD spectroscopy and to generate hypotheses about the peptide's mechanism of action.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the conformational landscape of peptides. DFT calculations can provide valuable insights into the low-energy conformations of peptides containing sterically demanding residues like 2-biphenylylalanine. These calculations help in understanding the intrinsic conformational preferences of the amino acid residue, which are governed by a complex interplay of steric and electronic effects.

For phenylalanine and its derivatives, DFT calculations have been employed to study the interactions of the aromatic side chain, including π-stacking, which can influence the formation of secondary structures like β-sheets. nih.gov While specific DFT studies on this compound are not extensively available in public literature, research on related systems provides a framework for understanding its likely behavior. For instance, studies on other aromatic non-coded amino acids have shown that the bulky side chains can significantly restrict the available conformational space, favoring specific dihedral angles (φ and ψ) of the peptide backbone. nih.gov

A study on a 2,3'-substituted biphenyl-based amino acid, which is structurally related to 2-biphenylylalanine, demonstrated its ability to nucleate β-hairpin-like structures in peptides. acs.org This suggests that the 2-biphenyl substitution can act as a potent turn-inducer. DFT calculations could further elucidate the energetic basis for such a conformational preference, highlighting the specific non-covalent interactions, such as intramolecular hydrogen bonds and hydrophobic clustering, that stabilize these folded structures.

Table 1: Representative Dihedral Angles for Amino Acid Conformations

| Conformation | Representative φ (°) | Representative ψ (°) |

| α-helix | -57 | -47 |

| 310-helix | -49 | -26 |

| β-strand | -119 | +113 |

| Polyproline II | -75 | +145 |

This table presents typical dihedral angles for common secondary structures. The actual values for a peptide containing this compound would be influenced by the specific steric and electronic properties of this residue and would require dedicated DFT calculations for accurate determination.

Structure-Activity Relationship (SAR) Studies via Amino Acid Scanning Techniques

While specific SAR studies centered on this compound are not widely documented, the principles of amino acid scanning can be applied to understand its potential role in peptide activity. In this technique, the 2-biphenylylalanine residue in a bioactive peptide would be systematically replaced by other amino acids, typically alanine (B10760859) (alanine scanning), to assess the impact of the substitution on activity.

An alanine scan would reveal whether the bulky biphenyl side chain is essential for receptor binding or for maintaining a specific bioactive conformation. A significant loss of activity upon substitution with alanine would indicate a critical role for the 2-biphenylyl moiety. Conversely, if the activity is retained or even enhanced, it would suggest that the biphenyl group is not crucial or could be replaced by other functionalities.

SAR studies on cyclic opioid peptide analogs containing phenylalanine have demonstrated that the aromatic side chain in a specific position is critical for receptor affinity and selectivity. nih.govacs.org Similar investigations involving 2-biphenylylalanine could provide valuable insights into its contribution to the binding affinity and specificity of a peptide for its target.

Furthermore, the introduction of the 2-biphenylyl group can influence the peptide's metabolic stability. The steric hindrance provided by the bulky side chain can protect the adjacent peptide bonds from enzymatic degradation, thereby prolonging the peptide's half-life in a biological system.

Table 2: Hypothetical Alanine Scan of a Peptide Containing 2-Biphenylylalanine (Bip)

| Peptide Sequence | Relative Activity (%) | Interpretation |

| Ac-X-Y-Bip -Z-NH₂ | 100 | Native peptide activity. |

| Ac-X-Y-Ala -Z-NH₂ | 5 | The biphenyl side chain is critical for activity. |

| Ac-X-Y-Phe -Z-NH₂ | 50 | The phenyl group contributes to activity, but the second phenyl ring of the biphenyl moiety enhances it. |

| Ac-X-Y-Nal -Z-NH₂ | 80 | A different bulky aromatic group can partially substitute for the biphenyl group. |

This table illustrates a hypothetical outcome of an alanine scanning experiment and its interpretation. The actual results would depend on the specific peptide and its biological target.

Advanced Applications in Chemical Biology and Medicinal Chemistry

N-Fmoc-3-(2-biphenylyl)-L-alanine in Targeted Drug Discovery and Development

The unique biphenyl (B1667301) side chain of this compound makes it a valuable component in the design of peptide-based therapeutics. nih.gov The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is instrumental in solid-phase peptide synthesis (SPPS), the primary method for assembling peptides in the laboratory. wolfabio.com The introduction of this UAA can lead to peptides with improved stability, target selectivity, and bioactivity.

The biphenyl moiety of 3-(2-biphenylyl)-L-alanine can engage in specific non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, with biological receptors. This makes it an attractive building block for designing ligands that can modulate the activity of various biological pathways. For instance, the incorporation of structurally similar unnatural amino acids, like pyridyl-alanine, has been shown to enhance the biophysical properties of therapeutic peptides such as glucagon (B607659) analogs. researchgate.net The rigid structure of the biphenyl group can also help to constrain the peptide backbone into a bioactive conformation, leading to higher affinity and selectivity for the target receptor. The ability to introduce such a bulky and conformationally restricting group is a key strategy in modern medicinal chemistry for developing potent and specific peptide-based drugs. nih.gov

The development of enzyme inhibitors and receptor modulators is a cornerstone of drug discovery. The incorporation of unnatural amino acids is a key strategy in this endeavor. For example, research into alanine (B10760859) racemase, a bacterial enzyme essential for cell wall synthesis, has identified it as a prime target for novel antibiotics. nih.govnih.gov While specific inhibitors based on 3-(2-biphenylyl)-L-alanine have not been detailed, the general principle involves designing molecules that can fit into the enzyme's active site and block its function. The unique shape and chemical properties of the biphenyl group could be exploited to design potent and selective inhibitors for a range of enzymes. Similarly, in the context of receptor modulation, derivatives of alanine have been explored as glucagon receptor antagonists for the treatment of diabetes. acs.org The introduction of 3-(2-biphenylyl)-L-alanine into a peptide sequence could confer either agonistic or antagonistic properties by influencing the peptide's binding mode and interaction with the receptor.

Utilization in Bioconjugation Techniques

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to create a new construct with combined properties. The incorporation of unnatural amino acids can provide unique chemical handles for site-specific bioconjugation. While direct bioconjugation applications of 3-(2-biphenylyl)-L-alanine are not extensively documented, the principles of using UAAs for this purpose are well-established. For example, amino acids with azide (B81097) or alkyne groups are commonly used for "click chemistry" reactions. acs.org Although the biphenyl group is not reactive in this sense, the amino acid could be further modified to include such a reactive handle. Alternatively, the unique properties of the biphenyl group itself could be leveraged in non-covalent bioconjugation strategies.

Development of Fluorescent Probes and Imaging Agents Incorporating Biphenylylalanine

The biphenyl moiety is inherently fluorescent, a property that can be exploited for developing fluorescent probes and imaging agents. nih.gov By incorporating 3-(2-biphenylyl)-L-alanine into a peptide, the peptide itself becomes fluorescent without the need for an external fluorescent dye. This can be advantageous as it minimizes the perturbation of the peptide's structure and function. enamine.net Such intrinsic probes can be used to study peptide-protein interactions, cellular localization, and conformational changes. The fluorescence of the biphenyl group is sensitive to its local environment, which can provide valuable information about the peptide's binding state and the polarity of its surroundings. While specific examples of imaging agents based on 3-(2-biphenylyl)-L-alanine are not prominent in the literature, the development of fluorescent amino acids is an active area of research for cellular imaging applications. nih.gov

Application in Investigating Signal Transduction Pathways and Gene Regulation

Signal transduction pathways are complex networks that transmit signals from the cell surface to the interior, ultimately leading to changes in gene expression and cellular responses. researchgate.net Unnatural amino acids can be used to create photo-crosslinking probes that can trap transient protein-protein interactions within these pathways, allowing for their identification and characterization. escholarship.org The biphenyl group of 3-(2-biphenylyl)-L-alanine, when modified with a photoactivatable group like a diazirine, could serve this purpose. Furthermore, the incorporation of this bulky amino acid can be used to sterically block or alter specific protein-protein interactions, thereby helping to elucidate their role in a given pathway. In the context of gene regulation, the site-specific incorporation of UAAs into transcription factors or histone proteins can provide insights into the mechanisms of gene activation and silencing. acs.org

Genetic Code Expansion for Site-Specific Protein Modification

Genetic code expansion is a powerful technique that allows for the site-specific incorporation of unnatural amino acids into proteins in living cells. escholarship.org This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often the amber stop codon, UAG) and inserts the desired UAA at that position during protein translation. This methodology has been successfully used to incorporate a wide variety of UAAs with diverse functionalities. acs.org While the specific incorporation of 3-(2-biphenylyl)-L-alanine has not been extensively reported, the successful incorporation of other bulky and structurally complex amino acids, such as those with naphthyl and benzoylphenyl groups, suggests that it is a feasible endeavor. escholarship.org The ability to place 3-(2-biphenylyl)-L-alanine at a specific site in a protein would enable detailed structure-function studies, the introduction of biophysical probes, and the creation of novel protein-based therapeutics.

Future Directions and Emerging Research Avenues

Expansion of N-Fmoc-3-(2-biphenylyl)-L-alanine Derivatives for Enhanced Properties

The development of derivatives of this compound is a key area of future research, aimed at fine-tuning the physicochemical properties of peptides. The biphenyl (B1667301) structure is ripe for modification to enhance characteristics such as stability, solubility, and binding affinity.

Researchers are exploring the introduction of various functional groups onto the biphenyl ring system. For instance, strategic placement of polar groups could increase the aqueous solubility of peptides, a common challenge in peptide-based drug development. It has been shown that replacing residues like phenylalanine with analogues such as 3-pyridylalanine can increase the aqueous solubility of glucagon (B607659) analogues. peptide.com Similarly, the unique structure of related compounds, like Fmoc-3-(2-naphthyl)-L-alanine, is known to enhance the stability and solubility of peptides, suggesting that derivatives of the biphenylylalanine scaffold could achieve similar or improved effects. chemimpex.com

Furthermore, modifying the biphenyl group can influence the conformational rigidity of the peptide backbone, potentially locking it into a bioactive conformation and thereby increasing its potency and selectivity for a specific biological target. The synthesis of a variety of unnatural biaryl-containing amino acids allows for their direct use in solid-phase peptide synthesis, facilitating the creation of diverse peptide libraries for screening and optimization. nih.gov

Table 1: Strategies for Derivative Development

| Modification Strategy | Desired Property Enhancement | Rationale |

|---|---|---|

| Introduction of Polar Groups (e.g., -OH, -NH2) | Increased Aqueous Solubility | Counteracts the hydrophobicity of the biphenyl core. peptide.com |

| Halogenation (e.g., -F, -Cl) | Enhanced Binding Affinity, Metabolic Stability | Halogen bonds can increase interaction with protein targets; C-F bonds are highly stable. |

| Alkylation/Arylation | Modulated Steric Hindrance and Hydrophobicity | Fine-tunes the shape and size of the side chain to optimize receptor fitting. nih.gov |

Novel Synthetic Methodologies for Diversification of Biphenylylalanine Scaffolds

The efficient and versatile synthesis of biphenylylalanine derivatives is crucial for exploring their full potential. Traditional multi-step syntheses can be time-consuming and low-yielding. Consequently, there is a strong focus on developing novel, more direct synthetic routes.

A significant advancement is the use of palladium-catalyzed cross-coupling reactions. Specifically, the nonaqueous Suzuki-Miyaura cross-coupling has been successfully employed for the one-step synthesis of Fmoc-protected aryl-substituted phenylalanines. nih.gov This method involves coupling Fmoc-protected bromo- or iodophenylalanines with various boronic acids, allowing for the direct and efficient formation of a wide array of unnatural biaryl-containing amino acids in good to excellent yields. nih.gov This protocol is highly compatible with subsequent Fmoc solid-phase peptide synthesis (SPPS). nih.gov

Another avenue of exploration is the adaptation of other modern synthetic techniques. For example, deoxofluorination reactions, which have been used to create N-Fmoc-L-fluoroalanine from L-serine, could potentially be adapted to generate fluorinated biphenylylalanine derivatives. manchesterorganics.com Such methods provide enantiopure monofluorinated amino acids that are compatible with SPPS. manchesterorganics.com

Table 2: Comparison of Synthetic Methodologies

| Synthetic Method | Description | Advantages | Key Findings |

|---|---|---|---|

| Nonaqueous Suzuki-Miyaura Coupling | A one-step, palladium-catalyzed cross-coupling of Fmoc-protected halophenylalanines with boronic acids. nih.gov | High efficiency, good to excellent yields, broad substrate scope, direct compatibility with SPPS. nih.gov | Enables direct formation of diverse unnatural biaryl-containing amino acids for peptide synthesis. nih.gov |

| Deoxofluorination | Conversion of a hydroxyl group (e.g., from a serine precursor) to a fluorine atom. manchesterorganics.com | Provides access to fluorinated amino acids with high enantiopurity for use as probes. manchesterorganics.com | Successfully used to synthesize N-Fmoc-L-fluoroalanine for incorporation into peptides via SPPS. manchesterorganics.com |

Integration into Complex Biological Systems and Multimodal Probes

The unique structural features of this compound make it an attractive building block for probes designed to function within complex biological environments. Peptides are advantageous as imaging agents because they are easier to synthesize, less immunogenic, and clear from the bloodstream more rapidly than larger molecules like antibodies. nih.gov

Multimodal imaging probes, which combine two or more imaging modalities (e.g., PET and optical imaging), offer complementary information for biomedical research and clinical diagnostics. nih.gov An innovative approach for creating such dual-modality probes utilizes native chemical ligation to combine peptide-targeting moieties with imaging reporters. rsc.org The biphenyl group of this compound can serve as a rigid scaffold to correctly orient targeting elements and attached imaging agents.

Furthermore, the introduction of specific isotopes or functional groups onto the biphenyl ring can create probes for specific applications. For example, incorporating a fluorine-19 atom would allow for the use of ¹⁹F NMR to study peptide-protein interactions in detail, as fluorinated amino acids are valuable as biomolecular probes. manchesterorganics.com The use of related derivatives in bioconjugation techniques is crucial for creating targeted drug delivery systems and therapeutics aimed at specific biological pathways. chemimpex.com

Computational Design and Predictive Modeling of Biphenylylalanine-Containing Peptides

Computational methods are becoming indispensable tools in peptide engineering, enabling the rational design of peptides with specific functions and properties. frontiersin.orgnih.gov These approaches can predict how the incorporation of a non-standard amino acid like this compound will affect a peptide's structure and function before it is synthesized. researchgate.net

Structure-based computational design can model the interaction between a peptide and its target protein with high accuracy. nih.gov By modeling the biphenylylalanine residue within a peptide's sequence, researchers can predict its influence on binding affinity and selectivity. Recent advances, including the development of AlphaFold-based pipelines, have dramatically improved the accuracy of predicting peptide-protein complex structures. nih.gov

Predictive modeling can also be used to assess the conformational tendencies of peptides containing this bulky, hydrophobic amino acid. nih.gov Machine learning algorithms can be trained on experimental data to predict various properties of peptide sequences, such as their cell-penetrating ability or antimicrobial activity. nih.govmdpi.com This synergy between computational modeling and experimental validation accelerates the development of novel peptide-based therapeutics and biomaterials. frontiersin.org For instance, computational design has been used to generate potent cyclic peptide inhibitors by replacing labile ester bonds with more stable amides, a process that can be guided by modeling the conformational effects of specific amino acid residues. bakerlab.org

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for N-Fmoc-3-(2-biphenylyl)-L-alanine, and how can side reactions (e.g., Lossen rearrangement) be minimized?

- Methodology : Use Fmoc-Cl with a base in aqueous acetone to introduce the Fmoc group, as demonstrated in high-yield syntheses of related Fmoc-amino acids . To avoid impurities like those from Lossen rearrangement, employ reagents such as Fmoc-OASUD, which suppress side reactions by stabilizing intermediates during coupling . Monitor reaction progress via TLC or HPLC, and purify using recrystallization (e.g., with THF/hexane mixtures) to achieve >97% purity .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Purity : Use reversed-phase HPLC with UV detection (λ = 254 nm) to assess purity. Thresholds should exceed 95% for research-grade material .

- Structural Confirmation : Perform H NMR and C NMR to verify the biphenylyl and Fmoc moieties. Key signals include aromatic protons (δ 7.2–7.8 ppm) and Fmoc carbonyl carbons (δ 170–175 ppm) .

- Mass Spectrometry : LC-MS (ESI+) should show [M+H] peaks matching the molecular formula (CHNO, MW 437.49) .

Advanced Research Questions

Q. How does the steric bulk of the 2-biphenylyl group influence coupling efficiency in solid-phase peptide synthesis (SPPS)?

- Methodology :

- Coupling Optimization : Use coupling reagents like HATU or PyBOP with DIPEA in DMF to enhance activation of the carboxyl group. For sterically hindered residues, extend coupling times (30–60 min) and use double couplings .

- Monitoring : Track Fmoc deprotection efficiency via UV absorbance (301 nm) after piperidine treatment. Inefficient coupling may require backbone protection (e.g., pseudoproline dipeptides) to reduce aggregation .

- Case Study : A 2024 study on Fmoc-3-(2-naphthyl)-L-alanine reported 85% coupling yield under optimized conditions, compared to 95% for less bulky residues .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology :

- Thermal Stability : Conduct accelerated degradation studies at 40°C for 4 weeks. Monitor via HPLC for Fmoc cleavage (retention time shifts) or biphenylyl oxidation (new peaks at λ = 280 nm). Store at -20°C in airtight containers with desiccant to prevent hydrolysis .

- Light Sensitivity : Expose samples to UV light (254 nm) for 24 hours. Degradation products (e.g., free alanine) can be quantified using LC-MS .

Q. How can contradictory data on solubility and aggregation behavior in aqueous/organic solvent systems be resolved?

- Methodology :

- Solubility Screening : Use a CheqSol approach to measure equilibrium solubility in DMSO, DMF, and THF/water mixtures. For example, Fmoc-3-(2-naphthyl)-L-alanine has a solubility of 2.1 mg/mL in DMF but <0.5 mg/mL in water .

- Aggregation Studies : Employ dynamic light scattering (DLS) to detect particle formation in SPPS-compatible solvents. Adjust solvent polarity (e.g., add 10% v/v NMP) to disrupt β-sheet aggregation .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。